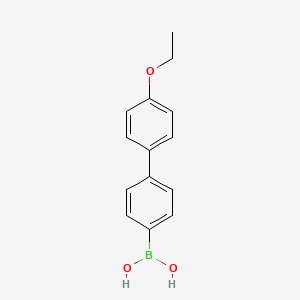

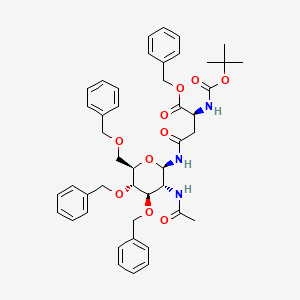

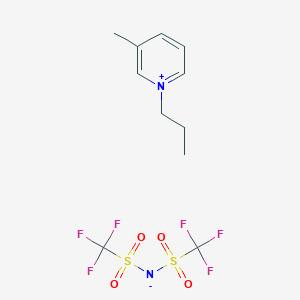

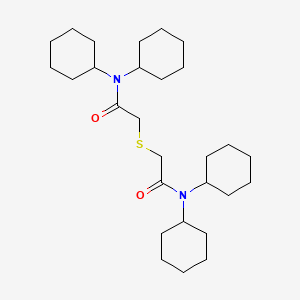

![molecular formula C22H34O6 B1591538 [(3R,4aR,5S,6S,6aS,10aS,10bS)-3-乙烯基-6,10b-二羟基-3,4a,7,7,10a-五甲基-1-氧代-5,6,6a,8,9,10-六氢-2H-苯并[f]色喃-5-基]乙酸酯 CAS No. 72963-77-0](/img/structure/B1591538.png)

[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-乙烯基-6,10b-二羟基-3,4a,7,7,10a-五甲基-1-氧代-5,6,6a,8,9,10-六氢-2H-苯并[f]色喃-5-基]乙酸酯

描述

[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate is a natural product found in Plectranthus barbatus with data available.

科学研究应用

HIV Research

1-Deoxyforskolin has been tested against HIV, showing activity against the virus .

Cardiovascular Health

Forskolin, a related compound, has potential effects in treating cardiovascular diseases . It’s plausible that 1-Deoxyforskolin may share similar properties due to structural similarities.

Asthma and Allergies

Forskolin is used in the treatment of asthma and allergies , and 1-Deoxyforskolin might be researched for similar uses.

Obesity and Weight Management

Forskolin has been studied for its effects on obesity , suggesting possible research avenues for 1-Deoxyforskolin in this field.

Ophthalmology

Forskolin has applications in treating glaucoma , indicating potential research interest for 1-Deoxyforskolin in eye health.

作用机制

Target of Action

The primary target of 1-Deoxyforskolin is the enzyme adenylyl cyclase . Adenylyl cyclase plays a crucial role in many cellular processes, including the regulation of heart rate, lipid metabolism, and glucose metabolism .

Mode of Action

1-Deoxyforskolin interacts with its target, adenylyl cyclase, by activating it . This activation leads to an increase in the levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in various cellular processes .

Biochemical Pathways

The activation of adenylyl cyclase by 1-Deoxyforskolin and the subsequent increase in cAMP levels affect several biochemical pathways. These include pathways involved in heart function, lipid metabolism, and glucose metabolism . The elevated cAMP levels can lead to changes in these pathways, potentially resulting in therapeutic effects.

Pharmacokinetics

The compound is known to be derived from the roots of the coleus forskohlii plant, which suggests it may be absorbed orally

Result of Action

The activation of adenylyl cyclase by 1-Deoxyforskolin and the subsequent increase in cAMP levels can have various molecular and cellular effects. For example, it has been suggested that 1-Deoxyforskolin may have anti-HIV activity . Additionally, the increase in cAMP levels can affect various cellular processes, potentially leading to therapeutic effects in conditions such as heart disease, obesity, and asthma .

Action Environment

The action, efficacy, and stability of 1-Deoxyforskolin can be influenced by various environmental factors. For example, the plant from which 1-Deoxyforskolin is derived, Coleus forskohlii, is known to grow in tropical to temperate areas . This suggests that the compound may be more stable and effective in these environments.

属性

IUPAC Name |

[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O6/c1-8-19(5)12-14(24)22(26)20(6)11-9-10-18(3,4)16(20)15(25)17(27-13(2)23)21(22,7)28-19/h8,15-17,25-26H,1,9-12H2,2-7H3/t15-,16-,17-,19-,20-,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYAFNGUEZPJBI-OAUGPMCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C2C(CCCC2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]([C@@H]2[C@](CCCC2(C)C)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557531 | |

| Record name | (3R,4aR,5S,6S,6aS,10aS,10bS)-3-Ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate | |

CAS RN |

72963-77-0 | |

| Record name | (3R,4aR,5S,6S,6aS,10aS,10bS)-5-(Acetyloxy)-3-ethenyldodecahydro-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72963-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,4aR,5S,6S,6aS,10aS,10bS)-3-Ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the relationship between 1-Deoxyforskolin and adenylate cyclase (AC)?

A1: While 1-Deoxyforskolin is structurally similar to forskolin, a known activator of adenylate cyclase (AC), research suggests that modifications at the 1- and 9-OH groups are crucial for binding to the active form of AC []. This implies that 1-Deoxyforskolin may exhibit different binding affinities and potentially weaker activation of AC compared to forskolin.

Q2: What is the potential of 1-Deoxyforskolin in combating HIV?

A2: Research indicates that 1-Deoxyforskolin exhibits activity against the HIV-1 NL4-3 strain in CEM-GFP cells []. This finding highlights its potential as a lead compound for developing novel anti-HIV therapies.

Q3: How does seasonal variation influence the levels of 1-Deoxyforskolin in Coleus forskohlii?

A3: Studies show that the concentration of 1-Deoxyforskolin, along with other labdane-type diterpenoids like isoforskolin, forskolin, and 1,9-dideoxyforskolin, fluctuates throughout the year in the roots of Coleus forskohlii []. The highest content is observed during winter, suggesting this season as optimal for harvesting roots to obtain higher yields of these compounds.

Q4: What is the molecular formula and weight of 1-Deoxyforskolin?

A4: The molecular formula of 1-Deoxyforskolin is C22H34O4, and its molecular weight is 362.51 g/mol. This information can be derived from its IUPAC name, [(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate.

Q5: Are there any semi-synthetic derivatives of 1-Deoxyforskolin?

A5: While the provided abstracts do not specifically mention semi-synthetic derivatives of 1-Deoxyforskolin, they do highlight that six semi-synthetic derivatives of forskolin were created to investigate structure-activity relationships (SAR) in relation to anti-HIV activity []. This suggests that similar modifications could be applied to 1-Deoxyforskolin to explore its potential for enhanced activity or altered properties.

Q6: Can you describe the isolation process of 1-Deoxyforskolin?

A6: Although specific details regarding the isolation procedure are limited within the provided abstracts, one study mentions utilizing various chromatographic techniques and spectroscopic methods to isolate 1-Deoxyforskolin from Coleus forskohlii []. This suggests a multi-step process involving extraction, separation, and purification using techniques like column chromatography and characterization using methods like NMR spectroscopy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

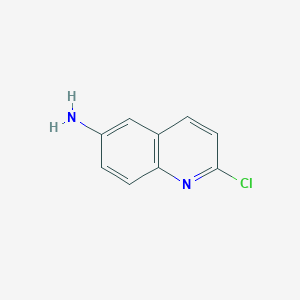

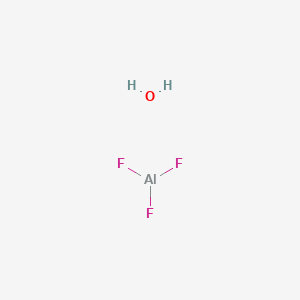

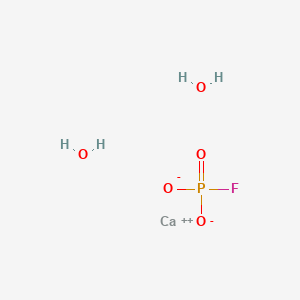

![2,3-Bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B1591468.png)